N-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)-3-methoxybenzamide
Description
The compound N-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)-3-methoxybenzamide is a benzamide derivative featuring a 1,3-thiazole core substituted with a 4-chlorophenyl group at position 5, a trifluoromethyl group at position 4, and an N-(2,4-dimethylphenyl)-3-methoxybenzamide moiety at position 2.
Properties
CAS No. |
5800-62-4 |
|---|---|
Molecular Formula |
C26H20ClF3N2O2S |
Molecular Weight |
517.0 g/mol |
IUPAC Name |
N-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C26H20ClF3N2O2S/c1-15-7-12-21(16(2)13-15)32(24(33)18-5-4-6-20(14-18)34-3)25-31-23(26(28,29)30)22(35-25)17-8-10-19(27)11-9-17/h4-14H,1-3H3 |
InChI Key |
SQWKNKGBHHEYDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C2=NC(=C(S2)C3=CC=C(C=C3)Cl)C(F)(F)F)C(=O)C4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)-3-methoxybenzamide typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. Common synthetic routes may involve the use of reagents such as chlorophenyl isothiocyanate, trifluoromethyl ketones, and dimethyl aniline derivatives. Reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine. Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
N-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and trifluoromethyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include various substituted thiazoles, amines, and alcohols.
Scientific Research Applications
N-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)-3-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
The 1,3-thiazole ring in the title compound is a common feature in bioactive molecules. Comparisons with related heterocycles include:
- 1,2,4-Triazoles (e.g., compounds from –9): These exhibit tautomeric behavior (thione vs. thiol forms) and distinct spectral profiles (e.g., IR νC=S at 1247–1255 cm⁻¹ vs. absence of νS-H bands) .
- 1,3,4-Thiadiazoles (e.g., ): These lack the sulfur atom at position 2 in the thiazole ring, altering electronic properties and binding interactions.
Table 1: Key Spectral Features of Heterocyclic Cores
Substituent Effects
Trifluoromethyl Group
The trifluoromethyl (CF₃) group in the title compound enhances lipophilicity and metabolic stability. Similar CF₃-containing analogs include:
- 5-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]-2-methoxy-N-[4-(trifluoromethyl)benzyl]benzamide (): Shares the trifluoromethylbenzamide motif but incorporates a thiazolidinone ring, which may influence kinase inhibition profiles .
- 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide (): Replaces CF₃ with trifluoromethoxy (OCF₃), altering electronic effects and steric bulk .
Chlorophenyl and Methoxy Groups
The 4-chlorophenyl and 3-methoxy groups in the title compound are also present in:
- 5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide (): Substitutes the trifluoromethyl group with nitro (NO₂), increasing electron-withdrawing effects and reactivity .
Biological Activity
N-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)-3-methoxybenzamide is a compound that has garnered attention due to its potential biological activities. The thiazole moiety, particularly in this compound, is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to consolidate existing research findings on the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 555.826 g/mol. The structure includes a thiazole ring and various substituents that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H22ClF3N2OS |
| Molecular Weight | 555.826 g/mol |
| CAS Number | 341493-57-0 |
Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins and the activation of caspases. In particular, compounds with para-halogenated phenyl groups attached to thiazoles have demonstrated enhanced cytotoxicity against various cancer cell lines.
- Mechanism of Action : The presence of electron-withdrawing groups like trifluoromethyl or chloro enhances the electron deficiency of the aromatic system, which may increase the reactivity towards cellular targets.
- Case Study : A study by Evren et al. (2019) highlighted that thiazole-based analogs showed potent activity against A549 human lung adenocarcinoma cells with IC50 values lower than standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. The compound in focus has shown promising results against various bacterial strains.
- In vitro Studies : In one study, a series of thiazole derivatives were screened against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects at low concentrations.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of thiazole derivatives has been documented in several studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
- Research Findings : A review indicated that thiazole compounds could significantly reduce inflammation markers in animal models .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key observations include:
- Substituent Effects : The presence of halogen atoms (like Cl or F) on the phenyl ring enhances cytotoxic activity.
- Positioning of Methyl Groups : Methyl groups at specific positions on the phenyl ring can influence both solubility and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
